molecular formula C15H15BrN6O B15109673 N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine

Cat. No.: B15109673
M. Wt: 375.22 g/mol
InChI Key: ASEZZUPJMAMAPH-UHFFFAOYSA-N
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Description

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound features a bromophenyl group and a methoxyethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a bromophenyl halide reacts with the pteridine core.

    Attachment of the methoxyethyl group: This can be done through an alkylation reaction using a methoxyethyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, modulating their activity. The bromophenyl and methoxyethyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-chlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine: Similar structure but with a chlorine atom instead of bromine.

    N2-(4-bromophenyl)-N4-(2-ethoxyethyl)pteridine-2,4-diamine: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

Uniqueness

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is unique due to the specific combination of bromophenyl and methoxyethyl groups, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H15BrN6O

Molecular Weight

375.22 g/mol

IUPAC Name

2-N-(4-bromophenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine

InChI

InChI=1S/C15H15BrN6O/c1-23-9-8-19-14-12-13(18-7-6-17-12)21-15(22-14)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22)

InChI Key

ASEZZUPJMAMAPH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC=C(C=C3)Br

Origin of Product

United States

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